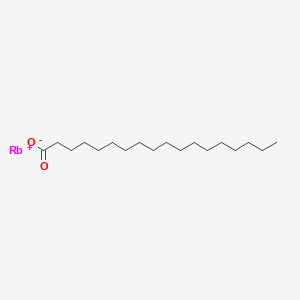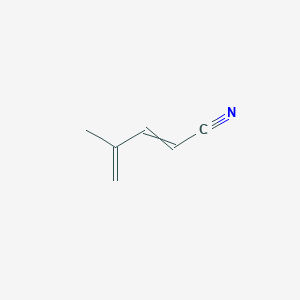
Phosphorodiamidimidic chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphorodiamidimidic chloride is a chemical compound with the formula P(NH2)2Cl It is a derivative of phosphoric acid where two of the hydroxyl groups are replaced by amido groups and one by a chloride group
Preparation Methods
Synthetic Routes and Reaction Conditions
Phosphorodiamidimidic chloride can be synthesized through the reaction of phosphorus trichloride with ammonia. The reaction typically involves the following steps:
Reaction of Phosphorus Trichloride with Ammonia: Phosphorus trichloride (PCl3) reacts with ammonia (NH3) to form this compound. [ \text{PCl}_3 + 2\text{NH}_3 \rightarrow \text{P(NH}_2\text{)}_2\text{Cl} + 2\text{HCl} ]
Reaction Conditions: This reaction is usually carried out at low temperatures to control the exothermic nature of the reaction and to prevent the formation of unwanted by-products.
Industrial Production Methods
In an industrial setting, the production of this compound involves similar steps but on a larger scale. The reaction is conducted in a controlled environment to ensure safety and efficiency. The use of advanced reactors and continuous monitoring of reaction parameters are essential to achieve high yields and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Phosphorodiamidimidic chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chloride group can be substituted by other nucleophiles such as amines or alcohols.
Hydrolysis: In the presence of water, this compound hydrolyzes to form phosphorodiamidic acid and hydrochloric acid. [ \text{P(NH}_2\text{)}_2\text{Cl} + \text{H}_2\text{O} \rightarrow \text{P(NH}_2\text{)}_2\text{OH} + \text{HCl} ]
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and other nucleophiles can react with this compound.
Solvents: Reactions are typically carried out in polar aprotic solvents such as acetonitrile or dimethylformamide.
Temperature: Reactions are often conducted at room temperature or slightly elevated temperatures to facilitate the reaction without causing decomposition.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted phosphorodiamidimidic derivatives can be formed.
Hydrolysis Products: Phosphorodiamidic acid and hydrochloric acid are the primary products of hydrolysis.
Scientific Research Applications
Phosphorodiamidimidic chloride has several applications in scientific research, including:
Chemistry: It is used as a reagent in the synthesis of various phosphorus-containing compounds.
Biology: It is studied for its potential use in biochemical assays and as a precursor for biologically active molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of phosphorodiamidimidic chloride involves its reactivity with nucleophiles. The chloride group is a good leaving group, making the compound highly reactive in substitution reactions. The amido groups can also participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability.
Comparison with Similar Compounds
Phosphorodiamidimidic chloride can be compared with other similar compounds such as:
Phosphorodiamidic acid: Similar structure but with a hydroxyl group instead of a chloride group.
Phosphorodiamidimidic bromide: Similar structure but with a bromide group instead of a chloride group.
Phosphorodiamidimidic iodide: Similar structure but with an iodide group instead of a chloride group.
Uniqueness
This compound is unique due to its high reactivity and versatility in chemical reactions. Its ability to undergo substitution reactions with various nucleophiles makes it a valuable reagent in synthetic chemistry.
Properties
CAS No. |
25758-27-4 |
|---|---|
Molecular Formula |
ClH5N3P |
Molecular Weight |
113.49 g/mol |
InChI |
InChI=1S/ClH5N3P/c1-5(2,3)4/h(H5,2,3,4) |
InChI Key |
KEEISLGKHMHHDR-UHFFFAOYSA-N |
Canonical SMILES |
NP(=N)(N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[(2-Azidobenzoyl)oxy]-1,2,3-benzotriazin-4(3H)-one](/img/structure/B14686016.png)







![[(1S,2S,4R)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] 2,2,2-trifluoroacetate](/img/structure/B14686079.png)



